molecular formula C9H16ClF2N3 B12216963 1-(2,2-difluoroethyl)-N-isobutyl-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-isobutyl-1H-pyrazol-4-amine

Cat. No.: B12216963
M. Wt: 239.69 g/mol
InChI Key: QCDDOABKBSTFFB-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-isobutyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of a difluoroethyl group attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules often enhances their chemical stability, lipophilicity, and bioavailability, making such compounds valuable in drug design and other applications.

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-N-isobutyl-1H-pyrazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1H-pyrazole and 2,2-difluoroethylamine.

    Reaction Conditions: The key step involves the alkylation of the pyrazole ring with 2,2-difluoroethylamine under basic conditions. This can be achieved using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the desired product.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-N-isobutyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles like thiols, amines, or alcohols replace one of the fluorine atoms.

    Common Reagents and Conditions: Typical reagents include bases (e.g., NaH, KOtBu), oxidizing agents (e.g., H2O2, KMnO4), and reducing agents (e.g., LiAlH4, NaBH4). Reaction conditions often involve aprotic solvents and controlled temperatures to ensure selective reactions.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation yields oxides, reduction yields reduced derivatives, and substitution yields substituted products with different functional groups.

Scientific Research Applications

1-(2,2-Difluoroethyl)-N-isobutyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s fluorinated structure makes it a potential candidate for drug development, as fluorine atoms can enhance metabolic stability and bioavailability.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

    Biological Studies: Researchers use the compound to study its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-isobutyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways depend on the specific application. In medicinal chemistry, the compound may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-N-isobutyl-1H-pyrazol-4-amine can be compared with other similar compounds:

    Similar Compounds: Examples include 1-(2,2-difluoroethyl)-N-methyl-1H-pyrazol-4-amine and 1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazol-4-amine.

    Uniqueness: The presence of the isobutyl group in this compound distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.

    Comparison: Compared to its analogs, this compound may exhibit unique reactivity and stability due to the combined effects of the difluoroethyl and isobutyl groups.

Properties

Molecular Formula

C9H16ClF2N3

Molecular Weight

239.69 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-(2-methylpropyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H15F2N3.ClH/c1-7(2)3-12-8-4-13-14(5-8)6-9(10)11;/h4-5,7,9,12H,3,6H2,1-2H3;1H

InChI Key

QCDDOABKBSTFFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CN(N=C1)CC(F)F.Cl

Origin of Product

United States

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